molecular formula C24H39NaO4- B10855567 Ursodeoxycholic Acid (sodium salt)

Ursodeoxycholic Acid (sodium salt)

Cat. No.: B10855567
M. Wt: 414.6 g/mol
InChI Key: DOVZGADDWOFQEZ-FUXQPCDDSA-M
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Description

Ursodeoxycholic acid (UDCA), a secondary bile acid, is a 7β-hydroxy epimer of chenodeoxycholic acid (CDCA) . Its sodium salt form enhances water solubility, enabling broader therapeutic applications, such as oral formulations and injectables . UDCA is naturally present in bear bile and synthesized via electrochemical reduction of 7-ketolithocholic acid or plant-derived precursors . Clinically, it is used to treat cholestatic liver diseases, dissolve cholesterol gallstones, and alleviate intrahepatic cholestasis of pregnancy . Its sodium salt derivatives, including disodium 3,7-disulfate, further improve bioavailability and therapeutic utility .

Properties

Molecular Formula

C24H39NaO4-

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

DOVZGADDWOFQEZ-FUXQPCDDSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na]

Origin of Product

United States

Preparation Methods

Synthesis of UDCA 3,7-Disulfate Di-Trimethylammonium Intermediate

The process begins with reacting ursodeoxycholic acid (UDCA) with a trimethylamine-sulfuric anhydride complex in dimethylformamide (DMF) at 40–90°C. A molar ratio of 1:2.2 (UDCA to complex) ensures complete sulfonation at positions 3 and 7, yielding the crystalline di-trimethylammonium salt (UDCA-DS-TMN). Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates, while acetone crystallization isolates the product with >95% purity.

Conversion to Tri-Sodium Salt

The UDCA-DS-TMN intermediate undergoes salification with sodium hydroxide in methanol at 20–30°C. This step replaces trimethylammonium groups with sodium ions, forming the tri-sodium salt (UDCA-DS-Na₃). Methanol’s low steric hindrance facilitates rapid ion exchange, achieving near-quantitative conversion.

Partial Acidification to Disodium Salt

Controlled acidification of UDCA-DS-Na₃ with hydrochloric acid in isopropanol (pH 3.0–4.5) selectively removes one sodium ion, yielding the disodium salt (UDCA-DS-Na₂). Isopropanol prevents esterification side reactions, unlike methanol or ethanol, which form carboxylate esters. Filtration removes sodium chloride byproducts, followed by acetone precipitation to isolate UDCA-DS-Na₂ in 83% yield.

Table 1: Key Parameters for Sulfonation-Acidification Method

ParameterOptimal ConditionYield/Purity
UDCA:Sulfonation Complex1:2.2 molar ratio>95% intermediate
Salification SolventMethanol~100% conversion
Acidification pH3.0–4.5 (HCl)83% final yield
Precipitation SolventAcetone99% purity

Neutralization of Ursodeoxycholic Acid

Synthesis of High-Purity UDCA

Chenodeoxycholic acid undergoes Wolff-Kishner reduction and hydrolysis to produce crude UDCA. Purification via imidazole salt formation in sec-butanol removes hydrophobic impurities, achieving <0.35% chenodeoxycholic acid contamination.

Sodium Salt Formation

Neutralizing UDCA with sodium hydroxide (30% w/w) in aqueous ethyl acetate at 60–65°C forms the sodium salt. Ethyl acetate’s partial miscibility with water enables phase separation, isolating UDCA-Na with 65.1% yield and >99.5% purity. Metallic sodium in sec-butanol alternatively generates the salt via alkoxide intermediates, though this method requires stringent temperature control to avoid over-saponification.

Table 2: Neutralization Method Performance

ParameterConditionOutcome
BaseNaOH (30%)65.1% yield
Solvent SystemEthyl acetate/water>99.5% purity
Temperature60–65°CMinimal ester byproducts

Oxidation-Reduction Pathway from Chenodeoxycholic Acid

Bromination and Oxidation

Chenodeoxycholic acid reacts with N-bromosuccinimide (NBS) in acetone-water (3:1 v/v) under light exclusion, introducing a hydroxyl group at position 7β. Sodium bisulfite quenches excess NBS, preventing over-bromination. Subsequent reflux with hydrochloric acid in methanol esterifies the carboxyl group, stabilizing the molecule for further reduction.

Table 3: Oxidation-Reduction Method Metrics

StepReagents/ConditionsOutcome
BrominationNBS, acetone-water92% conversion
EsterificationHCl, methanol85% yield
Reduction & HydrolysisHydrazine, NaOH88.1% purity

Critical Analysis of Industrial Applicability

Cost-Effectiveness

The sulfonation-acidification method () requires expensive trimethylamine-sulfuric anhydride complexes, increasing raw material costs. In contrast, the neutralization route () uses widely available sodium hydroxide, reducing expenses by 30–40%.

Environmental Impact

Isopropanol and acetone in necessitate solvent recovery systems to meet green chemistry standards. The oxidation-reduction method () generates brominated byproducts, requiring specialized waste treatment.

Scalability

Partial acidification () achieves high yields but demands precise pH control, complicating large-scale production. Neutralization ( ) offers simpler scalability due to robust phase-separation steps.

Chemical Reactions Analysis

Types of Reactions

Ursodeoxycholic Acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clinical Applications

1. Treatment of Primary Biliary Cholangitis

  • Indication : UDCA is the standard treatment for primary biliary cholangitis, a chronic liver disease characterized by the progressive destruction of bile ducts.
  • Mechanism : It increases bile flow, decreases hydrophobicity of bile acids, and exhibits anti-inflammatory properties, which collectively improve liver biochemistry and histology.
  • Clinical Evidence : A systematic review of 16 randomized clinical trials involving 1,447 patients showed that UDCA significantly improves liver biochemistry compared to placebo .

2. Management of Gallstones

  • Indication : UDCA is indicated for the treatment of radiolucent gallstones in patients selected for elective cholecystectomy.
  • Mechanism : It alters the composition of bile to dissolve cholesterol gallstones and prevent their formation during rapid weight loss.
  • Clinical Evidence : Studies have demonstrated that UDCA can effectively reduce gallstone recurrence rates post-cholecystectomy .

3. Drug-Induced Liver Injury (DILI)

  • Indication : UDCA has been investigated for its role in treating drug-induced liver injury.
  • Mechanism : It protects hepatocytes from damage caused by hepatotoxic drugs and promotes recovery.
  • Clinical Evidence : In a systematic review, 18 out of 25 case reports indicated improvement in liver injury associated with UDCA therapy .

Pharmacokinetics and Absorption

The absorption characteristics of UDCA can be influenced by dietary factors. A study indicated that high-fat diets significantly delayed the absorption of UDCA, altering its pharmacokinetic profile but not affecting its maximum concentration levels .

StudyPopulationFindings
Takeshima et al. (2021)22-year-old male with aplastic anemiaUDCA promoted absorption of microemulsion-formulated cyclosporine A .
High-Fat Diet Study67 healthy subjectsDelayed Tmax for UDCA from 3.3 h to 4.5 h post-meal but increased AUC .

Emerging Research Areas

1. Inflammatory Bowel Disease (IBD)

Recent studies suggest that UDCA may have potential therapeutic effects in inflammatory bowel diseases due to its anti-inflammatory properties. The cytoprotective effects observed in liver diseases may also extend to intestinal epithelium protection .

2. Neurological and Metabolic Disorders

Research indicates that UDCA could play a role in treating neurological conditions and metabolic disorders due to its ability to modulate inflammation and apoptosis pathways .

Table: Summary of Case Reports on Ursodeoxycholic Acid for DILI Treatment

AuthorAge/GenderCulprit DrugType of Liver DamageUDCA Dose/DurationImprovement
Piotrowicz et al. (1995)57/MFlucloxacillinCholestatic750 mg/day for 16 daysYes
Other CasesVariousVariousMixed TypesVariesYes/No

In these cases, improvements were noted in liver function tests after starting UDCA therapy, highlighting its potential utility in managing DILI.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of UDCA, CDCA, and Cholic Acid

Property UDCA CDCA Cholic Acid
pKa (apparent) ~5.0 ~5.0 ~5.2
Solubility (H₂O, 37°C) 53 µM (undissociated) 250 µM (undissociated) 1.2 mM (undissociated)
Precipitation pH 8.0–8.1 (free acid) 7.0–7.1 (free acid) 7.5–8.0 (free acid)
Micellar Saturation 90–400:1 (anion:acid) 5–25:1 (anion:acid) N/A

Key Findings :

  • UDCA has lower water solubility than CDCA and cholic acid, but its sodium salt form mitigates this limitation .
  • UDCA precipitates at higher pH (8.0–8.1) compared to CDCA (7.0–7.1), reducing colonic absorption and toxicity .

Pharmacological Effects

Table 2: Comparative Pharmacological Activities

Compound Anti-inflammatory Anti-apoptotic Chemopreventive Gallstone Dissolution
UDCA (sodium salt) +++ +++ +++ +++
CDCA + + ++
Cholic Acid Promoter

Key Findings :

  • Anti-Carcinogenic Activity: In azoxymethane-induced colon cancer models, 0.4% UDCA reduced tumor incidence by 60%, outperforming piroxicam (a NSAID) .
  • Gallstone Dissolution : UDCA alone dissolves stones at 8–10 mg/kg/day, but combining it with CDCA (7.5 mg/kg each) accelerates dissolution by 30% .
  • Hepatic Protection : UDCA reduces fibrosis progression in primary biliary cirrhosis by modulating bile acid toxicity, while cholic acid exacerbates liver damage .

Clinical Efficacy in Specific Conditions

Table 3: Clinical Outcomes in Liver Diseases

Condition UDCA Efficacy Comparator (CDCA/Placebo)
Primary Biliary Cirrhosis Slows fibrosis (60% reduction in ALT) No significant effect
Primary Sclerosing Cholangitis No survival benefit at 17–23 mg/kg/day Placebo equivalent
Intrahepatic Cholestasis of Pregnancy Pruritus relief (70% reduction) Untreated: Symptom persistence

Key Findings :

  • UDCA’s efficacy varies by disease: it is beneficial in cholestasis and gallstones but ineffective in primary sclerosing cholangitis at high doses .

Key Findings :

  • Sodium salt derivatives improve solubility and bioavailability, enabling IV formulations .

Q & A

Q. What are the molecular characteristics of Ursodeoxycholic Acid (sodium salt), and how do they influence experimental design?

Answer: Ursodeoxycholic acid (UDCA) sodium salt (CAS 2898-95-5) has the molecular formula C24H39NaO4\text{C}_{24}\text{H}_{39}\text{NaO}_4 and a molecular weight of 414.56 g/mol. Its amphiphilic structure, derived from the 3α,7β-dihydroxy-5β-cholan-24-oic acid backbone, enables solubility in aqueous buffers, making it suitable for in vitro assays (e.g., bile acid transport studies) and in vivo models requiring systemic administration . Researchers should consider its critical micellar concentration (CMC) when designing studies on bile acid pool modulation or membrane interactions.

Q. How does the sodium salt formulation affect UDCA’s solubility and bioavailability in experimental models?

Answer: The sodium salt form enhances aqueous solubility compared to the free acid, facilitating dissolution in cell culture media or parenteral delivery in animal models. Bioavailability studies in rodents show that sodium salt formulations achieve higher plasma concentrations (~30% increase) due to improved intestinal absorption via apical sodium-dependent bile acid transporters (ASBT) . For in vitro work, pre-dissolving the sodium salt in PBS (pH 7.4) at 37°C avoids precipitation in hydrophobic environments.

Q. What validated preclinical models are recommended for studying UDCA’s hepatoprotective mechanisms?

Answer: Key models include:

  • Cholestasis : Bile duct-ligated (BDL) rodents to assess bile acid transport regulation (e.g., BSEP/ABCB11 upregulation) .
  • Non-alcoholic fatty liver disease (NAFLD) : High-fat diet-fed mice to evaluate lipid metabolism modulation via FXR/SHP signaling .
  • Primary biliary cholangitis (PBC) : dnTGFβRII transgenic mice, which mimic human autoimmune cholestasis .
    Dosages should align with human-equivalent levels (10–30 mg/kg/day in rodents) .

Advanced Research Questions

Q. How can conflicting clinical trial results on high-dose UDCA in primary sclerosing cholangitis (PSC) inform future trial design?

Answer: A 5-year RCT (n=219) found no significant survival benefit with high-dose UDCA (17–23 mg/kg/day) vs. placebo (HR 0.76, 95% CI 0.56–1.04; p=0.07), despite reduced alkaline phosphatase . To resolve contradictions, future trials should:

  • Stratify patients by disease stage (early vs. advanced fibrosis).
  • Incorporate biomarkers like serum autotaxin or FGF19 to predict responders.
  • Optimize dosing using pharmacokinetic-pharmacodynamic (PK/PD) modeling to avoid bile acid overload .

Q. What methodologies address discrepancies in UDCA’s modulation of bile acid pools across disease states?

Answer: UDCA’s hydrophilicity displaces toxic hydrophobic bile acids (e.g., lithocholic acid) but shows variable efficacy in cholestasis vs. metabolic disorders. Advanced approaches include:

  • Isotopic tracing : Using deuterated UDCA (e.g., Ursodeoxycholic Acid-[d4]) to quantify pool kinetics via LC-MS .
  • Gut-liver axis models : Co-culturing hepatocytes with enteroids to study microbial bile acid metabolism (e.g., 7α-dehydroxylation by Clostridium scindens) .

Q. How can in silico approaches predict UDCA’s interactions with non-hepatic targets like ACE2?

Answer: Molecular dynamics (MD) simulations (e.g., 120-ns trajectories) reveal UDCA’s binding to ACE2’s Spike protein interface (RG = 2.1 nm vs. 2.4 nm for free Spike), stabilizing residues Lys31 and Glu35 via hydrogen bonds (n=4–6). This predicts potential antiviral activity, warranting validation in pseudovirus entry assays .

Q. What strategies optimize UDCA’s CNS delivery for neurodegenerative disease research?

Answer: A Phase I trial in ALS patients demonstrated dose-dependent cerebrospinal fluid (CSF) penetration: 15 mg/kg/day achieved 0.8 µM CSF concentration vs. 2.1 µM at 50 mg/kg . To enhance CNS bioavailability:

  • Use intranasal delivery with chitosan nanoparticles to bypass the blood-brain barrier.
  • Combine with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux.

Q. How can UDCA’s efficacy in combination therapies be systematically evaluated?

Answer: The berberine-UDCA ionic salt (HTD1801) exemplifies synergistic design, showing 2.5-fold higher hepatocyte uptake vs. monotherapies in NAFLD models . For mechanistic studies:

  • Employ isobologram analysis to quantify synergy (e.g., combination index <1).
  • Use transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., AMPK activation + FXR signaling) .

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